TCO-C3-PEG3-C3-amine
Overview
Description
TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker . It is a simple PEG derivative containing a TCO moiety and a free amine . This reagent can be used to derivatize carboxyl groups or activated ester (e.g. NHS ester) with the TCO moiety through a stable amide bond in the presence of activators (e.g. EDC, or DCC) . The hydrophilic PEG spacer improves water solubility .
Synthesis Analysis
TCO-C3-PEG3-C3-amine is often the reagent of choice for the modification of biopolymers, peptides, and magnetic beads through carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) .Molecular Structure Analysis
The molecular formula of TCO-C3-PEG3-C3-amine is C19H36N2O5 . The molecular weight is 372.50 g/mol .Chemical Reactions Analysis
TCO-C3-PEG3-C3-amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
TCO-C3-PEG3-C3-amine has a molecular weight of 372.5 g/mol . It is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .Scientific Research Applications
TCO-C3-PEG3-C3-amine is a chemical compound that is widely used in pharmaceutical research and development . This compound is composed of a PEG chain, which enhances the solubility and biocompatibility of drugs, as well as an amine functional group, which can be used to conjugate drugs or biomolecules .
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Biopolymer Modification
- TCO-C3-PEG3-C3-amine is often the reagent of choice for the modification of biopolymers .
- It reacts with carboxyl groups in the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) .
- The PEG3 spacer arm is hydrophilic and provides a long, flexible connection that minimises steric hindrance in reactions .
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Peptide Modification
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Magnetic Bead Modification
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PROTAC Linker
- TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
- PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- The use of TCO-C3-PEG3-C3-amine as a linker in PROTACs can enhance the solubility and biocompatibility of these drugs .
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Drug Delivery
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Bioconjugation
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Surface Modification
- TCO-C3-PEG3-C3-amine can be used for surface modification .
- The amine group can react with carboxyl groups present on the surface of materials to form stable amide bonds .
- This can be useful in various applications, such as the development of biocompatible materials or the modification of medical devices .
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Nanoparticle Functionalization
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Antibody-Drug Conjugates (ADCs)
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCIHUBGBBHCSO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TCO-C3-PEG3-C3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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